

# "2,2'-Bipyridine-5,5'-dicarbonitrile" CAS number and chemical properties

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## Compound of Interest

Compound Name: 2,2'-Bipyridine-5,5'-dicarbonitrile

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## An In-depth Technical Guide to 2,2'-Bipyridine-5,5'-dicarbonitrile

CAS Number: 1802-29-5

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2,2'-Bipyridine-5,5'-dicarbonitrile**, a key building block in supramolecular chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and materials science.

## Core Chemical Properties

**2,2'-Bipyridine-5,5'-dicarbonitrile** is a solid organic compound notable for its rigid bipyridyl core functionalized with electron-withdrawing nitrile groups. These features make it an excellent ligand for the construction of advanced materials.

## Physicochemical Data

The key physicochemical properties of **2,2'-Bipyridine-5,5'-dicarbonitrile** are summarized in the table below.

Property	Value	Source(s)
CAS Number	1802-29-5	[1][2][3]
Molecular Formula	C <sub>12</sub> H <sub>6</sub> N <sub>4</sub>	[1][3]
Molecular Weight	206.20 g/mol	[1][2]
IUPAC Name	6-(5-cyanopyridin-2-yl)pyridine-3-carbonitrile	[1]
Melting Point	>260 °C	[4]
Appearance	Beige solid	[4]

## Computed Properties

Computational data provides further insight into the molecular characteristics of the compound.

Property	Value	Source(s)
Exact Mass	206.059246208 Da	[1]
Topological Polar Surface Area	73.4 Å <sup>2</sup>	[1]
Hydrogen Bond Acceptor Count	4	[5]

## Synthesis and Characterization

The synthesis of **2,2'-Bipyridine-5,5'-dicarbonitrile** can be achieved through several routes. An efficient and commonly cited method is the Nickel-catalyzed reductive homocoupling of 2-bromo-5-cyanopyridine.[4] Another route involves the dehydration of 2,2'-bipyridine-5,5'-dicarboxamide.[2][6]

## Experimental Protocol: Ni-Catalyzed Reductive Homocoupling

This protocol is based on a reported high-yield synthesis.[4]

#### Materials:

- 2-bromo-5-cyanopyridine
- Nickel(II) chloride hexahydrate ( $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ )
- Zinc powder (Zn)
- Lithium chloride (LiCl)
- Anhydrous N,N-Dimethylformamide (DMF)

#### Procedure:

- In a dry reaction vessel under an inert atmosphere, add 2-bromo-5-cyanopyridine.
- Add anhydrous DMF to dissolve the starting material.
- To the solution, add  $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$  (5 mol%), Zn powder (1.2 equivalents), and LiCl (1 equivalent).
- The reaction mixture is stirred at 50 °C for 30 minutes.
- Reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the product is isolated and purified. This method has a reported yield of 91%.<sup>[4]</sup>

## Characterization Data

The structural integrity of the synthesized **2,2'-Bipyridine-5,5'-dicarbonitrile** is confirmed through various spectroscopic and crystallographic techniques.

#### Spectroscopic Data:

Technique	Key Data	Source(s)
$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	$\delta$ 8.97 (dd, $J$ = 2.0, 0.8 Hz, 2H), 8.64 (dd, $J$ = 8.3, 0.8 Hz, 2H), 8.14 (dd, $J$ = 8.3, 2.0 Hz, 2H)	[4]
$^{13}\text{C}$ NMR (101 MHz, $\text{CDCl}_3$ )	$\delta$ 157.0, 152.1, 140.5, 121.7, 116.5, 110.7	[4]
FT-IR (ATR, $\text{cm}^{-1}$ )	$\nu_{\text{max}}$ = 2239 ( $\text{C}\equiv\text{N}$ )	[4]

#### Crystallographic Data:

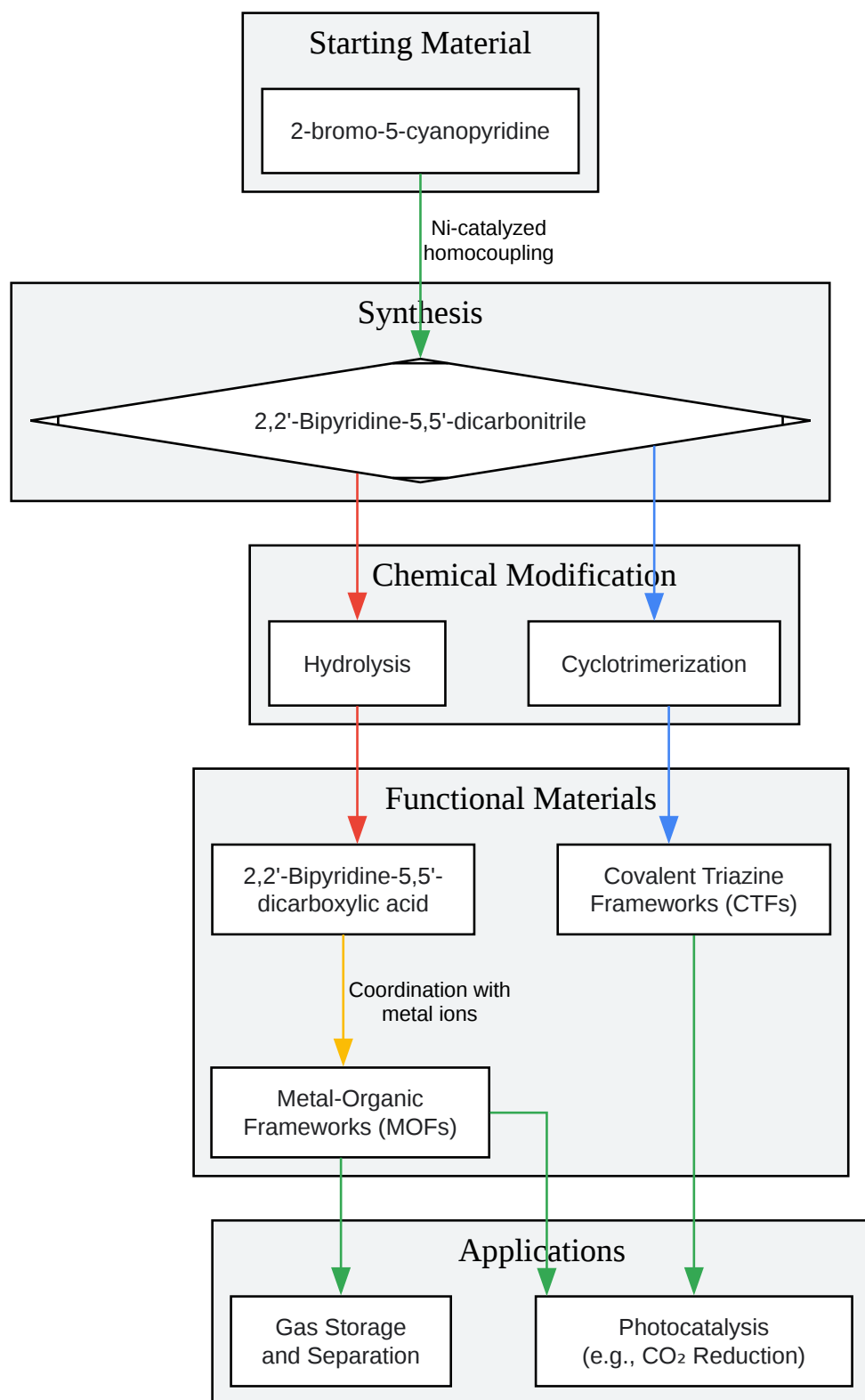
Single-crystal X-ray diffraction has shown that **2,2'-Bipyridine-5,5'-dicarbonitrile** crystallizes in a triclinic system.[1][2]

Parameter	Value	Source(s)
Crystal System	Triclinic	[2]
Space Group	P-1	[1][2]
a (Å)	3.7577	[1][2]
b (Å)	5.8815	[1][2]
c (Å)	10.9271	[1][2]
$\alpha$ (°)	94.985	[1][2]
$\beta$ (°)	94.575	[1][2]
$\gamma$ (°)	94.803	[1][2]

## Applications and Logical Workflow

**2,2'-Bipyridine-5,5'-dicarbonitrile** is a versatile building block, primarily utilized for its ability to act as a ligand in the formation of porous materials like Covalent Triazine Frameworks (CTFs) and Metal-Organic Frameworks (MOFs).[2] The nitrile groups can undergo cyclotrimerization to

form the triazine linkages in CTFs or can be hydrolyzed to carboxylic acids to serve as linkers in MOFs.[2]



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### Synthesis and Application Workflow

While derivatives of the parent 2,2'-bipyridine have been investigated for their anticancer properties through interactions with signaling proteins like AKT and BRAF, there is currently limited direct evidence of **2,2'-Bipyridine-5,5'-dicarbonitrile** itself being involved in specific biological signaling pathways. Its primary role in research and development is as a structural component in functional materials.

## Safety and Handling

**2,2'-Bipyridine-5,5'-dicarbonitrile** is associated with several hazard classifications.

GHS Hazard Statements:

- H302: Harmful if swallowed[1]
- H312: Harmful in contact with skin[1]
- H315: Causes skin irritation[1]
- H319: Causes serious eye irritation[1]
- H332: Harmful if inhaled[1]
- H335: May cause respiratory irritation[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**2,2'-Bipyridine-5,5'-dicarbonitrile** is a valuable and versatile chemical compound with well-defined properties and synthetic routes. Its significance lies in its role as a precursor to highly functional materials such as CTFs and MOFs, which have promising applications in catalysis,

gas storage, and beyond. Further research into the applications of this compound and its derivatives may open new avenues in materials science and medicinal chemistry.

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